2-(3-Hydroxyadamantan-1-yl)acetic acid
Overview
Description
2-(3-Hydroxyadamantan-1-yl)acetic acid is a chemical compound with the CAS Number: 17768-36-4 . It has a molecular weight of 210.27 . It appears as a white to almost white crystal or powder .
Synthesis Analysis
The synthesis of 2-(3-Hydroxyadamantan-1-yl)acetic acid has been reported in the literature . The self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid was performed using trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) as catalysts . The resulting mixed anhydride A was then treated with benzylamine or water, followed by decarboxylation to yield the final product .Molecular Structure Analysis
The molecular formula of 2-(3-Hydroxyadamantan-1-yl)acetic acid is C12H18O3 . The average mass is 210.270 Da and the monoisotopic mass is 210.125595 Da .Physical And Chemical Properties Analysis
2-(3-Hydroxyadamantan-1-yl)acetic acid is a white to almost white crystal or powder . It has a molecular weight of 210.27 .Scientific Research Applications
Pharmaceutical Research
2-(3-Hydroxyadamantan-1-yl)acetic acid is utilized in the synthesis of various pharmaceutical compounds. Its structure is conducive to creating derivatives that can serve as potent active pharmaceutical ingredients (APIs). For instance, it has been implicated in the development of drugs aimed at treating metabolic disorders by modulating enzymes involved in glucose homeostasis .
Enzyme Inhibition Studies
The structure of 2-(3-Hydroxyadamantan-1-yl)acetic acid makes it a candidate for studying enzyme inhibition. It can be used to design inhibitors for enzymes like DPP-4, which are significant in the regulation of blood glucose levels .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that adamantine derivatives have been known to interact with various biological targets, including ion channels and receptors .
Mode of Action
It has been suggested that adamantine derivatives can interact with their targets through hydrophobic interactions and hydrogen bonding .
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its bioavailability .
Result of Action
Some studies suggest that adamantine derivatives may have potential antidepressant effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of chemical compounds .
properties
IUPAC Name |
2-(3-hydroxy-1-adamantyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDWSCOQLUOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330404 | |
Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyadamantan-1-yl)acetic acid | |
CAS RN |
17768-36-4 | |
Record name | 17768-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-hydroxyadamantan-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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